molecular formula C11H12BrN B13593107 2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile

2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile

Cat. No.: B13593107
M. Wt: 238.12 g/mol
InChI Key: VBPHELJOGFXONB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromine atom and a nitrile group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile typically involves the bromination of 3-methylphenylacetonitrile followed by further chemical modifications. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted nitriles, amines, and other functionalized derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on the molecular interactions and pathways involved are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a nitrile group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C11H12BrN/c1-8-4-9(6-10(12)5-8)11(2,3)7-13/h4-6H,1-3H3

InChI Key

VBPHELJOGFXONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)(C)C#N

Origin of Product

United States

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